molecular formula C12H13N3O B2437039 2-(1-Naphthylamino)acetohydrazide CAS No. 443864-73-1

2-(1-Naphthylamino)acetohydrazide

Cat. No.: B2437039
CAS No.: 443864-73-1
M. Wt: 215.256
InChI Key: WIDCEKLDSLDEHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Naphthylamino)acetohydrazide typically involves the reaction of an aldehyde with an azodicarboxylate . One common method includes the use of rhodium-catalyzed procedures. For instance, under optimized conditions (1.5–2.0 mol% of [Rh(OAc)2]2, 1.0 M, EtOAc, 25 °C), the compound can be obtained in high yields . Other methods may involve different catalysts and reaction conditions, but the general approach remains consistent.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1-Naphthylamino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the hydrazide moiety.

    Substitution: The naphthyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions can vary widely. For example, oxidation may yield different naphthyl derivatives, while substitution reactions can produce a range of substituted naphthylaminoacetohydrazides.

Scientific Research Applications

2-(1-Naphthylamino)acetohydrazide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(1-Naphthylamino)acetohydrazide involves its interaction with specific molecular targets. While detailed studies on its exact mechanism are limited, it is known to bind to certain proteins and enzymes, affecting their function. This interaction can influence various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Naphthylamino)acetic acid
  • 2-(1-Naphthylamino)acetohydrazone
  • 2-(1-Naphthylamino)acetohydrazide derivatives

Uniqueness

This compound is unique due to its specific structure, which includes both a naphthyl group and an aminoacetohydrazide moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research .

Properties

IUPAC Name

2-(naphthalen-1-ylamino)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-15-12(16)8-14-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,14H,8,13H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDCEKLDSLDEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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